5-Bromoquinoline hydrochloride

Catalog No.
S974502
CAS No.
421580-26-9
M.F
C9H7BrClN
M. Wt
244.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromoquinoline hydrochloride

CAS Number

421580-26-9

Product Name

5-Bromoquinoline hydrochloride

IUPAC Name

5-bromoquinoline;hydrochloride

Molecular Formula

C9H7BrClN

Molecular Weight

244.51 g/mol

InChI

InChI=1S/C9H6BrN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H;1H

InChI Key

RIRLBGYZMSIHBI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=N2)C(=C1)Br.Cl

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)Br.Cl

5-Bromoquinoline hydrochloride is a chemical compound with the formula C₉H₇BrClN. It is a derivative of quinoline, characterized by the presence of a bromine atom at the fifth position of the quinoline ring. This compound is notable for its role in various chemical and biological applications, particularly in medicinal chemistry and organic synthesis. The hydrochloride form enhances its solubility in water, making it more accessible for laboratory and pharmaceutical uses.

Potential Antimicrobial Properties:

Use in Formulations:

Due to its solubility properties, 5-BQH might be useful in formulating other research compounds for in vivo studies. Some suppliers recommend using it with solvents like DMSO and PEG to create injectable formulations [].

Future Research Directions:

Given the limited research on 5-BQH, further investigations are necessary to understand its potential applications. Some areas of exploration could include:

  • Antimicrobial activity: Testing against a wider range of bacteria, fungi, and viruses to determine its effectiveness.
  • Biological mechanisms: Understanding how 5-BQH interacts with microorganisms at a cellular level.
  • Drug discovery: Utilizing 5-BQH as a scaffold for developing new antimicrobial agents.
Typical of halogenated quinolines. These include:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Cross-Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions, allowing for the formation of complex organic molecules .
  • Electrophilic Aromatic Substitution: The compound can react with electrophiles, facilitating further functionalization of the quinoline ring.

5-Bromoquinoline hydrochloride exhibits a range of biological activities, making it a subject of interest in pharmacology:

  • Antimalarial Activity: Compounds related to 5-bromoquinoline have shown potential as antimalarial agents by inhibiting β-haematin formation .
  • Antitumor Properties: Some studies indicate that derivatives can inhibit tubulin polymerization, suggesting potential antitumor effects .
  • Enzyme Inhibition: It has been identified as a selective inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2, which is significant for drug metabolism .

The synthesis of 5-bromoquinoline hydrochloride typically involves several steps:

  • Bromination of Quinoline: Quinoline is treated with bromine in an appropriate solvent to introduce the bromine atom at the fifth position.
  • Formation of Hydrochloride Salt: The product is then reacted with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability .

Alternative methods may involve different reagents or conditions, but the fundamental approach remains consistent across various synthetic routes.

5-Bromoquinoline hydrochloride has diverse applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various bioactive compounds.
  • Research: Utilized in biochemical assays and studies related to enzyme inhibition and drug interactions.
  • Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics.

Studies on 5-bromoquinoline hydrochloride have focused on its interactions with biological targets:

  • Binding Affinity: Research indicates that it binds effectively to tubulin, impacting cell division and proliferation .
  • Metabolic Pathways: Interaction studies reveal its role as a substrate and inhibitor in metabolic pathways mediated by cytochrome P450 enzymes .
  • Structure-Activity Relationships: Variations in structure lead to significant changes in biological activity, highlighting the importance of specific functional groups in its pharmacological profile .

Several compounds share structural similarities with 5-bromoquinoline hydrochloride. Here are some notable examples:

Compound NameChemical FormulaUnique Features
3-BromoquinolineC₉H₇BrNBromine at position 3; different biological activity.
6-BromoquinolineC₉H₇BrNBromine at position 6; potential antitumor properties.
5-ChloroquinolineC₉H₇ClNChlorine instead of bromine; used as an antimalarial agent.
5-IodoquinolineC₉H₇INIodine substituent; studied for its unique reactivity.
8-HydroxyquinolineC₉H₇NOHydroxy group at position 8; known for chelating properties.

Uniqueness

5-Bromoquinoline hydrochloride stands out due to its specific halogen substitution pattern, which influences its reactivity and biological activity compared to other quinoline derivatives. Its ability to selectively inhibit certain enzymes while maintaining solubility makes it particularly useful in medicinal chemistry.

This compound's unique combination of properties makes it a valuable tool for researchers and pharmaceutical developers alike, contributing to ongoing studies aimed at discovering new therapeutic agents.

Dates

Modify: 2023-08-16

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